tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate
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Overview
Description
tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate is a complex organic compound that features a tert-butyl group, a bromobenzamido group, and a cyclohexylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexylcarbamate core: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions.
Introduction of the bromobenzamido group: This step involves the acylation of the cyclohexylcarbamate with 2-bromobenzoyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom in the bromobenzamido group can be substituted by nucleophiles such as amines or thiols.
Reduction reactions: The carbonyl group in the carbamate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation reactions: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).
Reduction reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation reactions: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution reactions: Products with the bromine atom replaced by the nucleophile.
Reduction reactions: Alcohol derivatives of the original compound.
Oxidation reactions: Oxidized derivatives, such as cyclohexanone or cyclohexanol derivatives.
Scientific Research Applications
tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobenzamido group can form hydrogen bonds or hydrophobic interactions with target proteins, while the cyclohexylcarbamate moiety can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,4R)-4-(2-chlorobenzamido)cyclohexylcarbamate**: Similar structure but with a chlorine atom instead of bromine.
- tert-Butyl (1R,4R)-4-(2-fluorobenzamido)cyclohexylcarbamate**: Similar structure but with a fluorine atom instead of bromine.
- tert-Butyl (1R,4R)-4-(2-iodobenzamido)cyclohexylcarbamate**: Similar structure but with an iodine atom instead of bromine.
Uniqueness
tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and interactions with biological targets, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
tert-butyl N-[4-[(2-bromobenzoyl)amino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)21-13-10-8-12(9-11-13)20-16(22)14-6-4-5-7-15(14)19/h4-7,12-13H,8-11H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNCOMMJZGEEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126725 |
Source
|
Record name | Carbamic acid, N-[trans-4-[(2-bromobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501126725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286275-26-0 |
Source
|
Record name | Carbamic acid, N-[trans-4-[(2-bromobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501126725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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